3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-(3-Methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidinone derivative characterized by a 3-methoxypropyl substituent at position 3, methyl groups at positions 5 and 6, and a sulfanylidene moiety at position 2. Thieno[2,3-d]pyrimidinones are heterocyclic scaffolds of significant interest in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors . Its synthesis likely follows established routes for thieno[2,3-d]pyrimidinones, involving cyclization of thiourea derivatives or substitution reactions at the 2- and 3-positions .
Properties
IUPAC Name |
3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-7-8(2)18-10-9(7)11(15)14(12(17)13-10)5-4-6-16-3/h4-6H2,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMYCCGGAPVGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)CCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5,6-dimethyl-2-thioxo-1,2-dihydropyrimidin-4-one with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl or aryl halides, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Studies: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound inhibits tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Table 2: Calculated Properties of Select Analogs
| Compound Name | H-Bond Acceptors | H-Bond Donors | Calculated LogP |
|---|---|---|---|
| Target Compound | 4 | 1 | ~2.8 (estimated) |
| 3-Ethyl-5,6-dimethyl () | 3 | 0 | ~3.9 |
| 3-(2,4-Dimethylphenyl) () | 2 | 1 | ~3.5 |
| 3-Amino-2-aminomethyl () | 5 | 2 | ~1.2 |
Structure-Activity Relationships (SAR)
- Position 3 : Bulky substituents (e.g., isopropyl, ) enhance antifungal activity but may reduce solubility. The methoxypropyl group balances steric bulk and hydrophilicity.
- Position 2 : Sulfanylidene/sulfanyl groups are essential for hydrogen bonding; replacing sulfur with oxygen (e.g., oxo analogs) diminishes activity .
- 5,6-Dimethyl Groups : These substituents optimize steric fit in hydrophobic enzyme pockets, as seen in H1 antagonists ().
Biological Activity
3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. Its unique structure, characterized by a thieno[2,3-d]pyrimidin-4-one core with specific substituents, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS, with a molecular weight of approximately 245.33 g/mol. The structural features include:
- Thieno[2,3-d]pyrimidin-4-one core : This heterocyclic structure is known for various biological activities.
- Methoxypropyl group : Contributes to lipophilicity and may influence bioactivity.
- Dimethyl and sulfanylidene groups : These functional groups are associated with various pharmacological properties.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antitumor properties. In a study evaluating several derivatives, including this compound:
- Inhibition of Tumor Cells : The compound displayed notable cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the proliferation of MDA-MB-231 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for antimicrobial properties. In vitro studies demonstrated that related compounds exhibited:
- Antibacterial and Antimycobacterial Activity : Compounds within this class showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains . The presence of specific substituents influenced their effectiveness.
Structure-Activity Relationship (SAR)
A detailed analysis of SAR revealed that:
- Electron-withdrawing Groups : The introduction of electron-withdrawing substituents generally enhanced the cytotoxic activity against breast cancer cells .
- Substituent Positioning : The position of substituents on the thieno[2,3-d]pyrimidine ring significantly impacts biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
- Reaction of Thiophene and Pyrimidine Precursors : Utilizing microwave irradiation techniques to enhance yields.
- Utilization of Triethylamine as a Catalyst : This approach has been shown to improve reaction efficiency.
Summary of Synthesis Routes
| Synthesis Method | Key Steps | Yield |
|---|---|---|
| Microwave Irradiation | Reaction with thiophene derivatives | Up to 95% |
| Conventional Heating | Reaction in dried isopropyl alcohol | Varies |
Study 1: Cytotoxicity Against MDA-MB-231 Cells
In a recent study focused on the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives:
- Compound Efficacy : 3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene demonstrated an IC50 of 27.6 μM against MDA-MB-231 cells .
Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial properties of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
